[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine group at the 3-position of the pyrrolidine ring and an acetic acid moiety at the 1-position (Figure 1). The Boc group serves as a transient protective group for amines, enabling selective chemical modifications in synthetic workflows . This compound is classified as a tertiary amine and has applications in pharmaceutical intermediates, particularly in the synthesis of bioactive molecules requiring stereochemical precision .
Properties
IUPAC Name |
2-[(3R)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-15(12(18)19-13(2,3)4)10-6-7-14(8-10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBALHAYUXVCC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The primary application of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is in the development of pharmaceuticals. Its structure allows it to function as a building block for more complex molecules, particularly in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group provides stability during synthesis and can be readily removed to yield free amino groups for further reactions.
Case Study: Synthesis of Peptide Analogues
Recent studies have explored the use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity. For instance, researchers have synthesized analogues that target specific receptors involved in neurological disorders, demonstrating improved binding affinities compared to their parent compounds.
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. The structural features of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid allow it to interact with active sites of various enzymes, potentially leading to therapeutic effects.
Example: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV inhibitors are crucial in managing type 2 diabetes. Studies have shown that derivatives of this compound can inhibit DPP-IV activity, leading to increased levels of incretin hormones and improved glycemic control in diabetic models.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its derivatives have been studied for effects on neurotransmitter systems, particularly those involving GABA and glutamate pathways.
Research Findings: Effects on Anxiety and Depression Models
In preclinical trials, derivatives of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid have shown promising results in reducing anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders.
Comparative Data Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmaceutical Development | Building Block for Peptides | Enhanced biological activity in analogues |
| Enzyme Inhibition | DPP-IV Inhibitor | Improved glycemic control in diabetic models |
| Neuropharmacology | Modulator of Neurotransmitter Systems | Reduced anxiety-like behaviors in animal models |
Mechanism of Action
The mechanism of action of [®-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc protecting group ensures that the amine functionality remains intact during reactions, allowing for selective modifications. The pyrrolidine ring can interact with biological targets, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine core : A five-membered saturated ring with nitrogen, contributing to conformational rigidity.
- Boc-protected ethylamine : Enhances solubility in organic solvents and stabilizes the amine during reactions.
- Acetic acid side chain : Provides a carboxylic acid functional group for further derivatization.
Comparison with Structural Analogs
The target compound belongs to a broader class of pyrrolidine- and piperidine-based acetic acid derivatives. Below is a systematic comparison with structurally related compounds, focusing on substituent variations, molecular properties, and synthetic relevance.
Substituent Variations on the Pyrrolidine/Piperidine Core
Structural Insights :
- Protective Groups: Replacement of Boc with benzyloxycarbonyl (Cbz) alters solubility and deprotection conditions. Boc is cleaved under acidic conditions, whereas Cbz requires hydrogenolysis .
- Ring Size : Piperidine derivatives (6-membered ring) exhibit reduced ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and binding affinity in drug design .
Biological Activity
[(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound characterized by its unique structural components, including a pyrrolidine ring, an acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. This compound has drawn interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is primarily attributed to its interactions with various molecular targets. The Boc protecting group allows for selective modifications, while the pyrrolidine ring can engage in interactions that influence enzyme inhibition and receptor binding.
Pharmacological Profiles
Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities, including:
- Antiviral Activity : Some studies have shown that derivatives of pyrrolidine compounds possess antiviral properties, potentially acting against viruses such as SARS-CoV and influenza .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, with implications for treating conditions like cancer and viral infections .
Case Studies
- Antiviral Efficacy : A study on pyrrolidine derivatives demonstrated significant antiviral activity against tobacco mosaic virus (TMV), with curative activities exceeding 55% at certain concentrations. This suggests that similar compounds may have therapeutic potential against viral pathogens .
- Enzyme Interaction Studies : Research involving enzyme kinetics has shown that pyrrolidine derivatives can effectively inhibit key enzymes involved in metabolic pathways, supporting their potential role in drug design .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid | Propionic acid moiety | Antiviral properties |
| [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-butyric acid | Butyric acid moiety | Enzyme inhibition |
These comparisons illustrate how variations in the acyl moiety can influence biological activity.
Synthetic Routes and Applications
The synthesis of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Boc Protection : The introduction of the Boc group protects the amine during subsequent reactions.
- Acetic Acid Attachment : The final step involves attaching the acetic acid moiety.
This compound serves as an intermediate in synthesizing more complex organic molecules and has applications in studying enzyme mechanisms and protein-ligand interactions .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of [(R)-3-(tert-Butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid. Future studies should focus on:
- Detailed pharmacokinetic profiling to assess bioavailability and metabolism.
- In vivo efficacy studies to evaluate therapeutic outcomes in disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
